Artemisinin-d3 Artemisinin-d3 Artemisinin-d3 is intended for use as an internal standard for the quantification of artemisinin. Artemisinin is an endoperoxide antimalarial agent with anticancer activity. It reduces the growth of various P. falciparum strains in vitro (IC50s = 3.98-20.36 nM) and reduces parasitemia in mice infected with P. falciparum with a curative dose (CD50) value of 140 mg/kg. It also reduces P. berghei infection in mice (ED50 = 5.6 mg/kg per day). Artemisinin (100-400 μM) induces cell cycle arrest in the G0/G1 phase and apoptosis and inhibits growth of SK-N-AS, BE-C, SK-N-DZ, and SHEP1 neuroblastoma cells in a time- and concentration-dependent manner. It also suppresses BE-C cell colony formation in a soft agar assay and reduces tumor growth in a BE-C mouse xenograft model. Formulations containing artemisinin have been used in combination therapies for the treatment of malaria.
Active antimalarial constituent of the tradional Chinese medicinal herb Artemisia annua L., Compositae, which has been known for almost 2000 years as Qinghao. Antimalarial.

Brand Name: Vulcanchem
CAS No.: 176652-07-6
VCID: VC20834280
InChI: InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3
SMILES: CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Molecular Formula: C15H22O5
Molecular Weight: 285.35 g/mol

Artemisinin-d3

CAS No.: 176652-07-6

Cat. No.: VC20834280

Molecular Formula: C15H22O5

Molecular Weight: 285.35 g/mol

* For research use only. Not for human or veterinary use.

Artemisinin-d3 - 176652-07-6

Specification

Description Artemisinin-d3 is intended for use as an internal standard for the quantification of artemisinin. Artemisinin is an endoperoxide antimalarial agent with anticancer activity. It reduces the growth of various P. falciparum strains in vitro (IC50s = 3.98-20.36 nM) and reduces parasitemia in mice infected with P. falciparum with a curative dose (CD50) value of 140 mg/kg. It also reduces P. berghei infection in mice (ED50 = 5.6 mg/kg per day). Artemisinin (100-400 μM) induces cell cycle arrest in the G0/G1 phase and apoptosis and inhibits growth of SK-N-AS, BE-C, SK-N-DZ, and SHEP1 neuroblastoma cells in a time- and concentration-dependent manner. It also suppresses BE-C cell colony formation in a soft agar assay and reduces tumor growth in a BE-C mouse xenograft model. Formulations containing artemisinin have been used in combination therapies for the treatment of malaria.
Active antimalarial constituent of the tradional Chinese medicinal herb Artemisia annua L., Compositae, which has been known for almost 2000 years as Qinghao. Antimalarial.

CAS No. 176652-07-6
Molecular Formula C15H22O5
Molecular Weight 285.35 g/mol
IUPAC Name (1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Standard InChI InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3
Standard InChI Key BLUAFEHZUWYNDE-OGUHANSASA-N
Isomeric SMILES [2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C
SMILES CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Canonical SMILES CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C

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